molecular formula C10H17FN2O B2780406 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1855945-73-1

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No. B2780406
CAS RN: 1855945-73-1
M. Wt: 200.257
InChI Key: MNGOOEPEUCYSPI-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research for its unique properties. It is a pyrazole derivative that has shown promising results in various applications, including as a potential drug candidate.

Mechanism of Action

The exact mechanism of action of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. Moreover, it has been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its high purity and yield, which allows for reproducible results. Moreover, it has shown promising results in various applications, including as a potential drug candidate. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One of the potential areas of research is the development of novel derivatives with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs may enhance its efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole involves the reaction of 2-fluoroethylhydrazine with 4-(bromomethyl)-2-sec-butoxyphenyl acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the desired compound. The synthesis method has been optimized to yield high purity and yield of the product.

Scientific Research Applications

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been used in various scientific research applications, including as a potential drug candidate for the treatment of various diseases. It has shown promising results in preclinical studies for its anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been used as a building block for the synthesis of other pyrazole derivatives with potential therapeutic applications.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c1-3-9(2)14-8-10-4-6-12-13(10)7-5-11/h4,6,9H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOOEPEUCYSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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